molecular formula C14H13FN2O B3168170 N-(5-Amino-2-fluorophenyl)-4-methylbenzamide CAS No. 926264-23-5

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide

Cat. No.: B3168170
CAS No.: 926264-23-5
M. Wt: 244.26 g/mol
InChI Key: BHHKZAPANYCVLP-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide (CAS 926264-23-5) is a chemical compound with the molecular formula C₁₄H₁₃FN₂O and a molecular weight of 244.26 g/mol . This substituted benzamide derivative is characterized by a 4-methylbenzamide core and a 5-amino-2-fluorophenyl group attached to the amide nitrogen, making it a valuable intermediate in medicinal chemistry and pharmaceutical research . The 4-methylbenzamide scaffold is a recognized pharmacophore in the design of small-molecule kinase inhibitors (SMKIs) . Research indicates that compounds featuring this backbone, particularly when combined with specific aromatic amine substituents, can function as potent type II kinase inhibitors . These inhibitors are notable for their ability to bind to the inactive conformation of kinases, often leading to high selectivity and efficacy against therapeutic targets . Consequently, this compound serves as a critical building block in the synthesis and exploration of novel potential therapeutics targeting oncogenic kinases . For optimal stability, it is recommended to store this compound at -4°C for short-term periods (1-2 weeks) and at -20°C for longer-term storage (1-2 years) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(16)6-7-12(13)15/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHKZAPANYCVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-4-methylbenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The amino group and fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

HDAC Inhibitors

Several 4-methylbenzamide derivatives exhibit HDAC inhibitory activity, with substituents on the phenyl ring dictating selectivity and potency:

Compound Name HDAC1 Ki (nM) HDAC3 Ki (nM) Selectivity Ratio (HDAC1/HDAC3) Key Structural Features Source
Compound 109 12 72 6-fold 6-(2-aminophenylamino)-6-oxohexyl linker
Compound 136 38 114 3-fold 2-amino-4-fluorophenylamino linker
B10 (Reference analog) N/A N/A N/A 4-methylbenzamide + imidazolyl group
Target Compound Not reported Not reported Not reported 5-amino-2-fluorophenyl substituent N/A
  • Key Findings: Compound 109 shows stronger HDAC1 inhibition (Ki = 12 nM) compared to HDAC3 (Ki = 72 nM), while Compound 136 has reduced potency but improved HDAC3 selectivity . The target compound’s 5-amino-2-fluorophenyl group may enhance hydrogen bonding with HDAC catalytic sites, similar to B10’s imidazolyl interactions with HDAC2 residues (Cys156, His146) .

Kinase Inhibitors

4-Methylbenzamide derivatives hybridized with purine or imidazole moieties demonstrate kinase inhibition:

Compound Name Target Kinases IC50 (nM) Structural Modifications Source
Compound 153 ABL1 (T315I mutant) <10 Imidazo[1,2-a]pyridin-3-yl ethynyl group
Ponatinib analogs PDGFRα, BRAF, VEGFR1 5–50 Trifluoromethylphenyl or pyridinyl substituents
Target Compound Not tested N/A Simple 4-methylbenzamide core N/A
  • Key Findings :
    • Bulky substituents (e.g., trifluoromethyl, purine) enhance kinase binding but may reduce bioavailability .
    • The target compound’s simpler structure could prioritize solubility over broad kinase activity.

Antimicrobial and Enzyme Inhibitors

Pyrazoline-linked 4-methylbenzamide derivatives show varied bioactivities:

Compound Name Activity (IC50/ MIC) Key Features Source
5k α-Glucosidase: 18 µM 4-Chlorophenyl pyrazoline + thiourea
5l Urease: 22 µM 4-Fluorophenyl pyrazoline + thiourea
Target Compound Not tested Lacks pyrazoline/thiourea moieties N/A
  • Key Findings :
    • Thiourea and pyrazoline groups in analogs 5k and 5l enhance enzyme inhibition but increase molecular complexity .
    • The target compound’s absence of these groups may limit antimicrobial activity but improve metabolic stability.

Physicochemical and Structural Comparisons

Compound Name Molecular Weight LogP (Predicted) Substituents Impacting Polarity
Target Compound ~258.3 ~2.5 2-Fluoro (polar), 4-methyl (nonpolar)
4-amino-N-(5-amino-2-methylphenyl)benzamide 241.3 ~2.1 2-Methyl (nonpolar)
N-(5-amino-2-fluorophenyl)-4-(heptyloxy)benzamide 358.4 ~5.8 Heptyloxy (lipophilic)
  • Key Findings :
    • The target compound’s LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and solubility.
    • Analogs with lipophilic groups (e.g., heptyloxy in ) may exhibit prolonged half-lives but poorer aqueous solubility.

Biological Activity

N-(5-Amino-2-fluorophenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the following structure:

  • Chemical Formula: C14_{14}H14_{14}F1_{1}N2_{2}O
  • Molecular Weight: 236.27 g/mol

The presence of an amino group, a fluorine atom, and a methyl group on the benzamide structure contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to:

  • Inhibit Enzymatic Activity: It may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and have been implicated in cancer progression.
  • Induce Apoptosis: Studies suggest that it promotes programmed cell death in cancer cells, enhancing its potential as an anticancer agent.
  • Modulate Signaling Pathways: The compound may influence various signaling pathways related to cell survival and proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR helps elucidate how modifications to the compound's structure affect its biological activity. A comparative analysis with similar compounds reveals that:

Compound NameKey FeaturesBiological Activity
This compoundFluorine and methyl substitutionsPotential HDAC inhibitor
N-(5-Amino-2-fluorophenyl)benzamideLacks methyl groupReduced biological activity
N-(5-Amino-2-fluorophenyl)-3-methylbenzamideDifferent substitution patternVaries in enzyme interaction

The presence of the methyl group at the para position enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of fluorinated benzamides exhibit potent anticancer properties. For instance, compounds similar to this compound showed IC50_{50} values as low as 1.30 μM against HepG2 liver cancer cells, indicating significant cytotoxicity .
  • HDAC Inhibition : Research focused on fluorinated benzamides reported enhanced selectivity towards class I HDACs. The compound's ability to inhibit HDAC3 was particularly noted, with implications for its use in cancer therapies targeting epigenetic modifications .
  • Combination Therapies : Further studies indicated that when combined with other chemotherapeutic agents like taxol, this compound could improve overall anticancer efficacy, suggesting potential for use in combination therapies .

Q & A

Q. What are the standard synthetic routes for N-(5-Amino-2-fluorophenyl)-4-methylbenzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via amide coupling between 5-amino-2-fluoroaniline and 4-methylbenzoyl chloride. Key steps include activating the carboxylic acid (e.g., using coupling agents like DCC or EDCI with DMAP) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Reaction temperature (−50°C to room temperature) and stoichiometric ratios (1:1.2 amine:acyl chloride) critically impact purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Routine characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm amine and amide proton environments and aromatic substitution patterns .
  • Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation .
  • X-ray crystallography (using SHELX or WinGX suites) to resolve 3D structure and hydrogen-bonding networks, particularly for polymorph identification .
  • HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. How can researchers optimize storage conditions to maintain compound stability?

Store in airtight, light-resistant containers under inert gas (argon) at −20°C. Desiccants (silica gel) prevent hydrolysis of the amide bond. Periodic stability checks via TLC or HPLC are advised, especially if used in long-term biological assays .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets?

Advanced studies employ:

  • Molecular docking (AutoDock Vina, Schrödinger) to map binding affinities with enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .
  • Molecular dynamics simulations (GROMACS) to analyze ligand-protein stability over time (50–100 ns trajectories), focusing on fluorine’s role in hydrophobic interactions .
  • QSAR models to correlate substituent effects (e.g., fluorine position) with bioactivity .

Q. How can conflicting bioactivity data in different assay systems be resolved?

Discrepancies (e.g., IC₅₀ variations in cell-based vs. enzyme assays) require:

  • Dose-response re-evaluation under standardized conditions (pH, temperature, solvent controls).
  • Metabolic stability assays (e.g., liver microsomes) to assess compound degradation .
  • Orthogonal assays (SPR, ITC) to validate binding kinetics independently .

Q. What role does the fluorine substituent play in modulating electronic properties and bioactivity?

The 2-fluoro group:

  • Enhances lipophilicity (logP ↑ by ~0.5 units), improving membrane permeability .
  • Acts as a hydrogen-bond acceptor, stabilizing interactions with kinase ATP-binding pockets (e.g., via C-F⋯H-N motifs) .
  • Reduces metabolic oxidation compared to non-fluorinated analogs, as shown in CYP450 inhibition assays .

Q. How can researchers design experiments to study the compound’s metabolic stability?

Use in vitro models :

  • Liver microsomes (human/rat) incubated with NADPH, analyzing half-life (t₁/₂) via LC-MS .
  • Recombinant CYP isoforms (e.g., CYP3A4) to identify major metabolizing enzymes.
  • Reactive metabolite screening (glutathione traps) to detect potential toxic intermediates .

Q. What methods elucidate the compound’s reaction mechanisms in synthetic pathways?

  • Kinetic studies (NMR monitoring) to track intermediate formation (e.g., acyloxyphosphonium ions in DCC-mediated couplings) .
  • Isotopic labeling (¹⁸O in amide carbonyl) to confirm nucleophilic acyl substitution pathways .
  • DFT calculations (Gaussian 16) to model transition states and activation energies .

Q. How do fluorescence properties of related benzamide derivatives inform their application in imaging studies?

Structural analogs (e.g., N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide) exhibit pH-dependent fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm), useful for:

  • Metal ion sensing (e.g., Pb²⁺ detection via fluorescence quenching) .
  • Cellular imaging (confocal microscopy) after functionalization with targeting moieties (e.g., folate conjugates) .

Methodological Considerations Table

Research AspectKey TechniquesCritical Parameters
Synthesis OptimizationDCC/DMAP coupling, recrystallizationSolvent polarity, stoichiometry
Structural ValidationX-ray crystallography (SHELXL), HRMSCrystal quality, ionization efficiency
Bioactivity ProfilingMolecular docking, SPR, enzyme inhibition assaysBinding affinity (Kd), IC₅₀ reproducibility
Metabolic StabilityLiver microsome incubation, LC-MS metabolite profilingt₁/₂, CYP isoform specificity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-4-methylbenzamide
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N-(5-Amino-2-fluorophenyl)-4-methylbenzamide

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